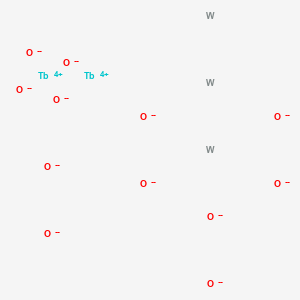![molecular formula C7H10N2OS B577493 2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one CAS No. 14109-98-9](/img/structure/B577493.png)
2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” is a chemical compound . It is also known as "2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one" .
Molecular Structure Analysis
The InChI code for “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” is "1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11)" .
Physical And Chemical Properties Analysis
The molecular weight of “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” is 170.24 . The melting point is reported to be between 196-197 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis of Spirocyclic Compounds in Organic Chemistry
Spirocyclic compounds are a significant area of study due to their presence in numerous natural products and pharmaceuticals. “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” serves as a building block in the synthesis of thia- and thioxo-tetraazaspiro[4.4]nonenones . These compounds are synthesized through [3+2]-cycloaddition reactions with nitrile imines, which are generated in situ from hydrazonyl chlorides . The resulting spiroheterocycles have potential applications in drug development due to their structural complexity and diversity.
Pharmacophore Hybridization for Drug Discovery
The compound is used in molecular hybridization, a method that combines different pharmacophores within a single molecular framework . This approach is instrumental in creating new molecules for treating various diseases, including metabolic disorders, malaria, inflammation, and ischemia . The versatility of “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” in forming spirocycles makes it a valuable asset in combinatorial chemistry and drug discovery.
Agricultural Chemical Research
In agriculture, the compound’s derivatives could be explored for their potential use as growth promoters or pesticides. While specific applications in agriculture are not directly cited, the chemical’s structural properties suggest it could be modified for use in this field .
Industrial Chemical Synthesis
“2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” is an intermediate in the synthesis of various industrial chemicals. For example, it is related to compounds used in the manufacturing of Irbesartan, a medication used to treat high blood pressure . Its role in the synthesis of complex organic molecules underscores its industrial significance.
Environmental Applications
The compound may have environmental applications, particularly in the development of new materials or chemicals that are more environmentally friendly. Its potential for creating diverse molecular structures could lead to the synthesis of biodegradable compounds or those that have a reduced environmental impact .
Biotechnology and Bioengineering
In biotechnology research, “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” could be utilized in the design of novel enzymes or as a scaffold for developing new biochemical pathways . Its structural uniqueness might provide insights into enzyme-substrate interactions or help in the creation of synthetic biological systems.
Material Science and Engineering
The compound’s ability to form spiroheterocycles makes it a candidate for creating new materials with unique properties, such as enhanced durability or specific conductive or photoreactive traits . Material scientists could explore its applications in the development of advanced polymers or composites.
Analytical Chemistry
In analytical chemistry, derivatives of “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” could be used as reagents or markers in chemical assays and diagnostic tests. Their unique chemical properties might make them suitable for use in high-throughput screening methods or in the detection of specific biological or chemical substances .
Direcciones Futuras
The future directions for “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” could involve further studies on its synthesis, chemical reactions, and potential applications. Given the reported activity of a related compound against KRAS G12C , it may be of interest to explore the potential of “2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one” in the context of cancer therapeutics.
Propiedades
IUPAC Name |
2-sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c10-5-7(3-1-2-4-7)9-6(11)8-5/h1-4H2,(H2,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNIWBNQRJUEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(=S)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thioxo-1,3-diazaspiro[4.4]nonan-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)





